3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid
CAS No.:
Cat. No.: VC15952596
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9N3O3 |
---|---|
Molecular Weight | 231.21 g/mol |
IUPAC Name | 3-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid |
Standard InChI | InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-2-1-3-7(4-6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
Standard InChI Key | YIUCYFKWLBEPGA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC(=N2)N |
Introduction
Structural and Molecular Characteristics of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic Acid
Core Architecture and Functional Groups
The compound’s structure comprises a pyrimidine ring fused to a benzoic acid group. The pyrimidine moiety is substituted at positions 2 and 6 with amino (-NH2) and hydroxyl (-OH) groups, respectively, while the benzoic acid group is attached at position 4 of the pyrimidine ring. This arrangement creates a planar structure with conjugated π-systems, enhancing stability and enabling interactions with biological targets.
Molecular Properties
Key molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C11H9N3O3 | |
Molar Mass | 231.21 g/mol | |
Exact Mass | 231.064 | |
PSA (Polar Surface Area) | 110.06 Ų | |
LogP | 1.82 |
The polar surface area, driven by amino, hydroxyl, and carboxylic acid groups, suggests high solubility in polar solvents, aligning with its classification as "moderately soluble" in aqueous environments. The logP value indicates moderate lipophilicity, favorable for membrane permeation in biological systems.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
-
Condensation: A benzoic acid derivative is condensed with a pyrimidine precursor. For example, 3-aminobenzoic acid may react with 2-amino-4,6-dichloropyrimidine under alkaline conditions to form the core structure.
-
Functionalization: Hydroxyl and amino groups are introduced via nucleophilic substitution or reduction. Phosphorus oxychloride (POCl3), as seen in analogous syntheses , could facilitate chlorination intermediates, though hydroxylation requires subsequent hydrolysis.
-
Purification: Chromatography or recrystallization isolates the final product.
Industrial-Scale Optimization
Continuous flow reactors and automated systems enhance yield and safety. For instance, a 78°C reaction in acetonitrile with dimethylaminopyridine (DMAP) as a catalyst achieved a 75% yield in a scaled-up synthesis . Such methods minimize side reactions and improve reproducibility.
Chemical Reactivity and Functional Group Dynamics
Carboxylic Acid Reactivity
The benzoic acid moiety undergoes typical reactions:
-
Esterification: Reacts with alcohols under acidic conditions to form esters.
-
Amidation: Couples with amines via carbodiimide-mediated activation, producing amides critical in prodrug design.
Pyrimidine Ring Interactions
The amino group participates in Schiff base formation, while the hydroxyl group engages in hydrogen bonding, influencing solubility and target binding. Brominated analogues, such as 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid , demonstrate enhanced electrophilicity at the bromine site, enabling cross-coupling reactions absent in the parent compound.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies reveal inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The mechanism likely involves disruption of bacterial DNA gyrase, analogous to quinolones.
Applications in Pharmaceutical Development
Drug Design
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Structural modifications, such as introducing electron-withdrawing groups (e.g., -Cl, -Br), enhance potency, as seen in chlorinated derivatives .
Bioconjugation
Conjugation with polyethylene glycol (PEG) improves pharmacokinetics, extending half-life from 2.1 to 6.8 hours in rodent models.
Comparative Analysis with Structural Analogues
Brominated Derivative
2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid exhibits a higher molar mass (310.10 g/mol) and logP (1.82 vs. 1.96) , enhancing lipophilicity but reducing aqueous solubility.
Chlorinated Analogues
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile demonstrates superior CYP3A4 inhibition (IC50: 0.8 µM vs. 1.2 µM) , highlighting the impact of halogen choice on metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume